VU0453595 -

VU0453595

Catalog Number: EVT-286700
CAS Number:
Molecular Formula: C18H15FN4O
Molecular Weight: 322.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0453595 is a novel M1 positive allosteric modulator (PAM), potential in schizophrenia.
Overview

VU0453595 is a selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype M1. This compound is part of a class of isoindolinone derivatives designed to enhance the effects of acetylcholine without directly activating the receptor. Its development focuses on improving cognitive function and addressing deficits associated with various neurological conditions, particularly schizophrenia and Alzheimer's disease. VU0453595 has demonstrated significant selectivity for the M1 receptor over other muscarinic receptors, making it an important tool in pharmacological research.

Source and Classification

VU0453595 was synthesized in-house as part of a broader effort to identify ligands that selectively target less conserved regions of the muscarinic acetylcholine receptors, particularly the M1 subtype. It belongs to a series of compounds known as positive allosteric modulators (PAMs) and has been classified based on its ability to enhance cholinergic signaling without direct agonist activity. Studies indicate that VU0453595 does not exhibit off-target activity, which is crucial for minimizing side effects associated with drug therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of VU0453595 involves several chemical steps, which are detailed in supplementary materials accompanying research publications. The compound is created through a multi-step organic synthesis that includes the formation of key intermediates followed by functional group modifications to achieve the desired isoindolinone structure. Specific conditions such as temperature, solvent choice, and reaction times are optimized to ensure high yield and purity of the final product .

Technical Details

  • Starting Materials: The synthesis utilizes commercially available reagents and solvents.
  • Reaction Conditions: Controlled temperatures and inert atmospheres are maintained to prevent unwanted side reactions.
  • Purification: Techniques such as column chromatography and recrystallization are employed to isolate VU0453595 from by-products.
Molecular Structure Analysis

Structure and Data

VU0453595 has a complex molecular structure characterized by an isoindolinone core. The molecular formula is C₁₃H₁₃N₃O, with a molecular weight of approximately 227.26 g/mol. The compound's three-dimensional structure allows it to interact specifically with the M1 receptor, enhancing its pharmacological profile.

Structural Features

  • Isoindolinone Core: Provides structural stability and specificity for M1 receptor binding.
  • Functional Groups: Various substituents enhance solubility and receptor affinity.
Chemical Reactions Analysis

Reactions and Technical Details

VU0453595 primarily acts through allosteric modulation rather than typical chemical reactions. Its interaction with the M1 receptor enhances the receptor's response to acetylcholine, leading to increased signaling without direct activation. This mechanism allows for fine-tuning of synaptic transmission, which is crucial for cognitive processes .

Technical Details

  • Potentiation Mechanism: VU0453595 increases the efficacy of acetylcholine at the M1 receptor, facilitating improved synaptic plasticity.
  • Experimental Evidence: Studies show that pre-treatment with VU0453595 significantly enhances carbachol-induced responses in neuronal models.
Mechanism of Action

Process and Data

The mechanism by which VU0453595 operates involves binding to an allosteric site on the M1 receptor, which alters the receptor's conformation and increases its responsiveness to acetylcholine. This modulation leads to enhanced neurotransmission in areas of the brain associated with cognition, such as the prefrontal cortex. The compound has been shown to improve cognitive performance in animal models by potentiating long-term depression (LTD) mediated by M1 receptors .

Data Supporting Mechanism

  • Electrophysiological Studies: Demonstrated increased field excitatory postsynaptic potentials (fEPSPs) in response to acetylcholine following treatment with VU0453595.
  • Behavioral Studies: Showed improvements in learning tasks in rodents when treated with VU0453595.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents; specific formulations may enhance bioavailability.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Exhibits low reactivity with common laboratory reagents due to its stable isoindolinone structure.
Applications

Scientific Uses

VU0453595 has significant implications in neuroscience research, particularly concerning cognitive enhancement and treatment strategies for neurodegenerative diseases. Its ability to selectively modulate M1 receptors makes it a valuable candidate for studying cholinergic signaling pathways involved in memory and learning. Additionally, it may serve as a lead compound for developing new therapeutic agents aimed at treating conditions like Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent .

Introduction to VU0453595 and M1 Muscarinic Receptor Modulation

Role of M1 Muscarinic Acetylcholine Receptors in Central Nervous System Function

M1 muscarinic acetylcholine receptors (mAChRs) represent a critical subtype of Gq/11-coupled metabotropic receptors densely expressed in key brain regions governing higher cognitive and executive functions. These include the prefrontal cortex (PFC), hippocampus, and striatum [1] [8]. M1 receptors modulate neuronal excitability, synaptic plasticity, and oscillatory activity through several downstream signaling pathways. Activation of M1 receptors enhances NMDA receptor (NMDAR) trafficking and function, facilitates non-amyloidogenic processing of the amyloid precursor protein (APP), and inhibits glycogen synthase kinase 3 beta (GSK3β) activity [5] [8]. Crucially, M1 activation induces long-term depression (LTD), a form of synaptic plasticity essential for learning and memory processes, particularly within the prefrontal cortex [2] [4].

Electrophysiological studies demonstrate that M1 signaling directly influences cortical network dynamics. Selective potentiation of M1 receptors increases high-frequency gamma power (γ, 30-80 Hz) in the electroencephalogram (EEG), a well-established correlate of heightened arousal states and enhanced cognitive processing [1]. Degeneration or dysfunction of cholinergic neurons projecting from the basal forebrain, a hallmark early feature of Alzheimer's disease (AD) and observed in normal aging, leads to significant disruptions in M1-mediated signaling. This dysfunction manifests as impaired arousal regulation, fragmented sleep/wake architecture, and cognitive decline [1] [8]. The receptor's pivotal role in maintaining cognitive integrity and synaptic plasticity positions it as a prime target for therapeutic intervention in disorders characterized by cholinergic hypofunction.

Table 1: Key Functions of M1 Muscarinic Receptors in the Central Nervous System

Brain RegionPrimary FunctionsDownstream EffectsPathophysiological Relevance
Prefrontal CortexInduction of long-term depression (LTD), Working memory, Executive functionEnhanced NMDA receptor trafficking, GSK3β inhibitionSchizophrenia (impaired LTD), Cognitive deficits
HippocampusSynaptic plasticity, Spatial memory, Associative learningERK1/2 activation, PKC signalingAlzheimer's disease, Rett syndrome
StriatumModulation of medium spiny neuron excitability, Motor controlAltered intrinsic excitability, PLC activationParkinson's disease, Addiction
Basal ForebrainRegulation of cortical arousal, Sleep/wake architectureIncreased gamma EEG powerAlzheimer's disease, Age-related sleep fragmentation

Rationale for Developing Selective M1 Positive Allosteric Modulators (PAMs)

Traditional strategies aimed at boosting central cholinergic signaling for cognitive disorders, particularly Alzheimer's disease (AD) and schizophrenia, have faced significant limitations due to a lack of receptor subtype selectivity. Acetylcholinesterase inhibitors (AChEIs), such as donepezil, increase synaptic levels of acetylcholine (ACh) non-selectively, enhancing signaling across all muscarinic (M1-M5) and nicotinic receptor subtypes. While providing modest cognitive benefits, this approach inevitably leads to dose-limiting peripheral and central adverse effects mediated primarily by M2 and M3 receptors, including gastrointestinal distress, bradycardia, hypersalivation, and excessive sweating [1] [8]. Similarly, orthosteric agonists like xanomeline, which preferentially targets M1 and M4 receptors, demonstrated promising efficacy in improving cognitive and behavioral symptoms in AD and schizophrenia patients but failed in clinical development due to intolerable cholinergic side effects resulting from activation of peripheral mAChRs [1] [8].

The high sequence homology of the orthosteric ACh binding site across mAChR subtypes presents a formidable challenge for developing subtype-selective agonists through traditional approaches. This limitation underscores the compelling rationale for targeting allosteric sites – topographically distinct, less conserved regions on the receptor. Positive allosteric modulators (PAMs) offer a sophisticated pharmacological strategy by enhancing the receptor's response to its endogenous neurotransmitter, ACh, without directly activating it. M1 PAMs offer several distinct advantages:

  • Spatiotemporal Fidelity: They potentiate ongoing physiological ACh signaling without overriding its natural patterns of release and termination [1].
  • Subtype Selectivity Potential: Allosteric sites exhibit greater divergence between receptor subtypes compared to the highly conserved orthosteric site, enabling the design of compounds with unprecedented selectivity [8].
  • Ceiling Effect: The modulatory effect reaches a maximum plateau, theoretically offering a larger therapeutic window and reducing the risk of excessive receptor activation [8].
  • Multi-Pathway Engagement: M1 PAMs can restore multiple downstream signaling cascades impaired in disease states, including APP processing, NMDAR function, and synaptic plasticity [5] [8].

Evidence from post-mortem studies in schizophrenia patients revealing reduced M1 receptor expression in the prefrontal cortex, hippocampus, and striatum further validates the targeted enhancement of M1 signaling as a rational therapeutic strategy [2] [4] [8].

Emergence of VU0453595 as a Lead Compound in M1 PAM Research

VU0453595 (chemical name: 6-[[2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one; CAS#: 1432436-13-9) emerged from extensive medicinal chemistry efforts focused on identifying centrally penetrant, highly selective M1 PAMs with drug-like properties. It belongs to a distinct chemical class characterized by a heterobicyclic core structure optimized for enhanced central nervous system (CNS) penetration and reduced potential for off-target interactions [3] [6].

Pharmacological Profile and Molecular Mechanisms

VU0453595 exhibits high selectivity as an M1 PAM (EC₅₀ = 2140 nM ± 2.9 nM, 71.3 ± 9.9% ACh Max in cell-based assays), demonstrating minimal direct agonist activity (EC₅₀ > 30 μM) and negligible activity at other mAChR subtypes (M2-M5) or unrelated targets [3] [6]. Its mechanism involves binding to an allosteric site on the M1 receptor, stabilizing a conformation that dramatically increases the receptor's affinity and functional response to ACh. Electrophysiological studies in brain slices demonstrate that VU0453595 potently facilitates M1-dependent synaptic plasticity. It fully restores long-term depression (mLTD) at the hippocampo-prefrontal cortical synapse in wild-type mice, an effect completely absent in M1 receptor knockout (KO) mice and in slices from mice treated with phencyclidine (PCP), a model of schizophrenia-related plasticity deficits [2] [4]. Furthermore, VU0453595 transiently increases the intrinsic excitability of striatal medium spiny neurons (MSNs) in vitro, highlighting its ability to modulate neuronal function beyond direct synaptic effects [3] [6].

Preclinical Evidence for Therapeutic Potential

VU0453595 demonstrates robust efficacy across diverse preclinical models of CNS disorders characterized by M1 hypofunction:

  • Schizophrenia (Cognitive & Negative Symptoms): Systemic administration of VU0453595 (1-10 mg/kg, i.p.) reversed behavioral deficits induced by repeated PCP administration in mice. It rescued impairments in social interaction (a measure of negative symptoms) and restored novel object recognition (NOR), a test of recognition memory [2] [4]. This behavioral rescue correlated directly with the restoration of prefrontal cortical LTD.
  • Alzheimer's Disease & Aging: In young wild-type mice, rats, and non-human primates (NHPs), VU0453595 produced dose-dependent increases in EEG gamma power, a biomarker associated with enhanced arousal and cognition, without altering the duration of sleep/wake stages or inducing cholinergic adverse effects (e.g., salivation, tremors) observed with donepezil or xanomeline [1]. Crucially, in aged mice, VU0453595 attenuated age-related decreases in rapid eye movement (REM) sleep duration, suggesting a potential benefit for age-related sleep fragmentation [1].
  • Rett Syndrome: VU0453595 (VU595) administration rescued core phenotypes in Mecp2+/- female mice, a model of Rett syndrome. It improved social preference, spatial memory (Morris water maze), and associative fear memory. Furthermore, it significantly decreased the frequency of apneas, potentially by facilitating the transition from inspiration to expiration in the brainstem respiratory network. Molecular analyses indicated that these rescues were associated with normalized global gene expression patterns in the hippocampus and brainstem, increased GSK3β inhibition, and enhanced NMDAR trafficking [5].

Table 2: Key Features and Preclinical Efficacy of VU0453595 Compared to Other M1-Targeting Agents

Feature/CompoundVU0453595 (M1 PAM)BQCA (M1 PAM)Xanomeline (M1/M4 Preferring Agonist)Donepezil (AChEI)
Primary MechanismPositive allosteric modulatorPositive allosteric modulatorOrthosteric agonistAcetylcholinesterase inhibitor
M1 Subtype Selectivity>10-fold over M2-M5ModerateLow (M1/M4 preferring)None
Direct AgonismMinimal (EC₅₀ >30 µM)YesYesNo
Gamma Power IncreaseYes (Dose-dependent)Yes (in rats)YesYes
Sleep/Wake DisruptionNo change (Young)Limited dataIncreased wakefulnessIncreased wakefulness
Rescue of Schizophrenia Deficits (PCP model)Yes (Social, NOR, LTD)Limited dataYesPartial
Rescue of Age-Related Sleep ChangesYes (REM in aged mice)No dataNo dataExacerbates
Rescue of Rett Syndrome PhenotypesYes (Social, Memory, Apnea)No dataNo dataLimited
Adverse Effect Profile (Preclinical)Favorable (No overt cholinergic AEs)Some cholinergic AEsSignificant cholinergic AEs (Peripheral/Central)Significant cholinergic AEs

Position within M1 PAM Development and Broader Implications

VU0453595 served as a critical lead compound, demonstrating the feasibility of achieving potent, selective, and safe M1 receptor potentiation in vivo. Its pharmacological profile and preclinical efficacy provided a strong foundation for further chemical optimization. This effort led to the development of advanced clinical candidates like VU319 (VU0467319), a structurally refined M1 PAM with improved potency (M1 PAM EC₅₀ = 492 nM) and pharmacokinetic properties. VU319 successfully completed Phase I single ascending dose (SAD) studies (NCT03220295), demonstrating a lack of cholinergic adverse effects and signals of target engagement, thereby clinically validating the M1 PAM mechanism pioneered by compounds like VU0453595 [7]. The emergence and characterization of VU0453595 thus represent a significant milestone in neuropharmacology, paving the way for novel therapeutic strategies targeting cognitive, negative, and physiological symptoms in schizophrenia, Alzheimer's disease, Rett syndrome, and potentially other disorders of central cholinergic dysfunction. Its success underscores the power of allosteric modulation for achieving subtype-selective GPCR targeting where traditional orthosteric approaches have faltered.

Properties

Product Name

VU0453595

IUPAC Name

6-[[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methyl]-7H-pyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C18H15FN4O

Molecular Weight

322.3 g/mol

InChI

InChI=1S/C18H15FN4O/c1-22-9-14(8-21-22)12-4-5-13(16(19)7-12)10-23-11-17-15(18(23)24)3-2-6-20-17/h2-9H,10-11H2,1H3

InChI Key

LIZQOZALTSDKFU-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F

Solubility

Soluble in DMSO

Synonyms

VU0453595, VU-0453595, VU 0453595

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)CN3CC4=C(C3=O)C=CC=N4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.